molecular formula C11H19NOS B3009700 2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 2123535-09-9

2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B3009700
CAS No.: 2123535-09-9
M. Wt: 213.34
InChI Key: BNCVHXBMJUHACX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one is an organic compound with a unique structure that includes a cyclopentyl group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of cyclopentanone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure can be modified to enhance its biological activity and selectivity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. Alternatively, it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1-(piperazin-1-yl)ethan-1-one
  • 2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one
  • 2-Cyclopentyl-1-(4-methylbenzoyl)piperazin-1-yl)ethan-1-one

Uniqueness

2-Cyclopentyl-1-(thiomorpholin-4-yl)ethan-1-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentyl-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c13-11(9-10-3-1-2-4-10)12-5-7-14-8-6-12/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVHXBMJUHACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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